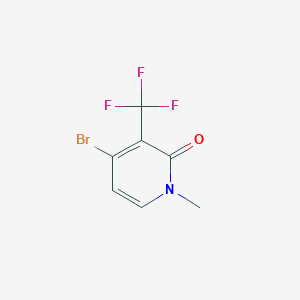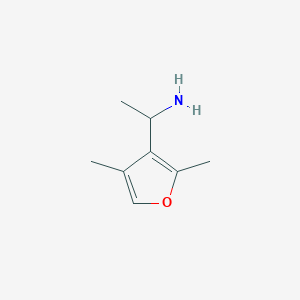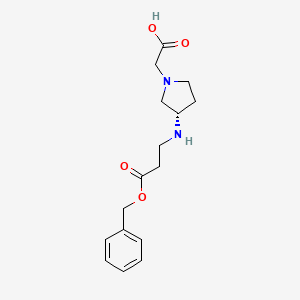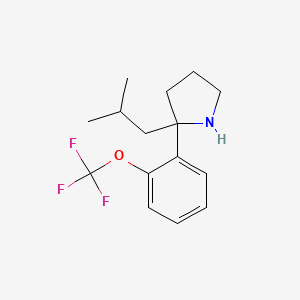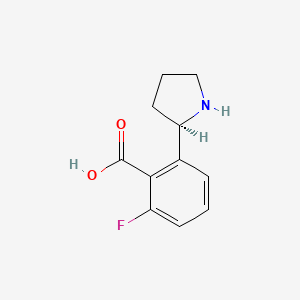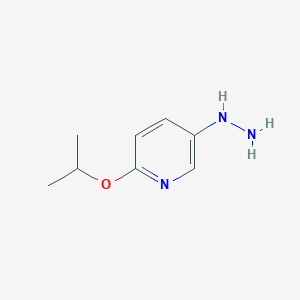
5-Hydrazinyl-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-2-isopropoxypyridine is a chemical compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its pyridine ring substituted with hydrazinyl and isopropoxy groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Isopropoxypyridine
Reagent: Hydrazine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinyl-2-isopropoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-2-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The isopropoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylpyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less selective in its interactions.
5-Hydrazinyl-2-methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group, which may affect its reactivity and binding properties.
Uniqueness
5-Hydrazinyl-2-isopropoxypyridine is unique due to the presence of both hydrazinyl and isopropoxy groups on the pyridine ring. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for selective interactions with biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(6-propan-2-yloxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-4-3-7(11-9)5-10-8/h3-6,11H,9H2,1-2H3 |
Clave InChI |
RIOFMULIXSRTES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


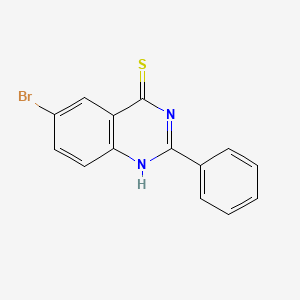

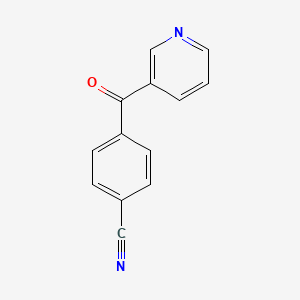
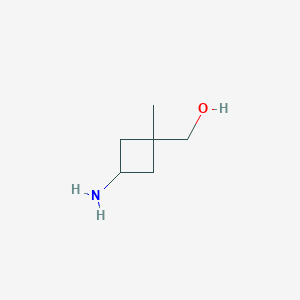
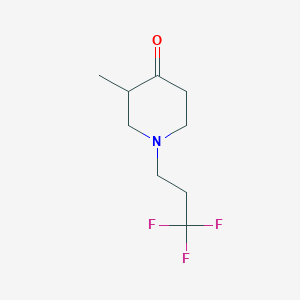
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)
